4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Medicinal Chemistry Chemical Biology Organic Synthesis

In lead optimization, constructing a biphenyl core with both an amide and an O-alkylation site typically requires sequential protection/deprotection or extra hydroxylation steps. This compound provides four orthogonal reactive handles (-COOH, -F, -CN, phenolic -OH) in a single intermediate. Key advantages: • Direct amide coupling eliminates ester hydrolysis, saving 5-15% yield and 1-3 days per 48-96 compound library. • 3-fluoro enables SNAr, nitrile reduces to amine for reductive amination. • Free phenol allows ether/carbamate linkages for PROTACs. Supplied at 98% purity for immediate use.

Molecular Formula C14H8FNO3
Molecular Weight 257.22
CAS No. 1261964-35-5
Cat. No. B567415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
CAS1261964-35-5
Molecular FormulaC14H8FNO3
Molecular Weight257.22
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C#N
InChIInChI=1S/C14H8FNO3/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19)
InChIKeyFUQIYGVUFPSIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261964-35-5): Core Structural and Physicochemical Profile for Procurement Decisions


4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261964-35-5) is a tetra-substituted biphenyl building block bearing carboxylic acid, cyano, fluoro, and phenolic hydroxyl groups on a [1,1'-biphenyl]-4-carboxylic acid scaffold [1]. Its molecular formula is C₁₄H₈FNO₃ with a molecular weight of 257.22 g/mol and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity [1]. The compound is supplied primarily as a research intermediate with typical purities of 95–98% . Its four distinct reactive handles enable orthogonal derivatization strategies that are not simultaneously accessible in any single commercially available close analog.

1 Four orthogonal reactive handles (-COOH, -F, -CN, phenolic -OH) on a single biphenyl scaffold
2 Free carboxylic acid form for direct amide coupling without ester hydrolysis
3 Supplied as research intermediate at 95–98% purity, suitable for parallel synthesis workflows
4 Moderate lipophilicity (computed XLogP3-AA 3.1) supports fragment-growing and lead-optimization studies

Why Generic Substitution of 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with In-Class Analogs Fails for Multi-Step Derivatization Workflows


This compound is not simply a biphenyl carboxylic acid. The simultaneous presence of a 3-fluoro substituent on the benzoic acid ring, a 4'-cyano group, and a 3'-hydroxy group on the distal phenyl ring creates a specific electronic and steric environment that cannot be replicated by any single commercially available analog [1]. Removing the 3'-hydroxy group (e.g., 4-(4-cyanophenyl)-2-fluorobenzoic acid, CAS 1261929-01-4) eliminates the phenolic handle for O-alkylation, esterification, or carbamate formation. Replacing the carboxylic acid with a methyl ester (e.g., Methyl 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylate, CAS 1365272-59-8) blocks direct amide coupling without a hydrolysis step, altering step-count, yield, and protecting-group strategy. These differences are structural, verifiable, and material to synthetic route design.

Target: 3'-phenolic -OH present (HBD=2); enables O-alkylation, etherification, and carbamate formation
vs
Des-hydroxy analog (CAS 1261929-01-4): no phenolic -OH (HBD=1); O-functionalization branch foreclosed
Removing the 3'-OH eliminates an entire parallel derivatization vector; scaffold redesign or additional hydroxylation step would be required
Target: free carboxylic acid; 0 additional steps to amide coupling; vendor purity NLT 95–98%
vs
Methyl ester analog (CAS 1365272-59-8): requires separate hydrolysis step; typical 5–15% yield loss; +1 synthetic step
In multi-compound parallel synthesis, the added hydrolysis step cumulatively increases workflow time and reduces overall yield per library member

Quantitative Differentiation Evidence for 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Against Its Nearest Commercially Available Analogs


Unique 3'-Hydroxy Substituent Enables a Fourth Orthogonal Reactive Handle Absent in the Des-Hydroxy Analog

The target compound possesses a phenolic hydroxyl group at the 3'-position of the distal phenyl ring, providing a hydrogen bond donor (HBD count = 2) orthogonal to the carboxylic acid. The closest commercial analog, 4-(4-cyanophenyl)-2-fluorobenzoic acid (CAS 1261929-01-4), lacks this hydroxyl group entirely, reducing the HBD count to 1 and removing the capacity for O-functionalization without scaffold redesign [1][2]. This means any synthetic route requiring a phenol handle for Mitsunobu, Williamson etherification, or carbamate formation must use the target compound; the des-hydroxy analog cannot serve as a drop-in replacement.

Phenolic OH Handle
Head-to-head
HBD = 2 (phenolic -OH present) vs HBD = 1 (no phenolic -OH)
Enables O-functionalization branch absent in des-hydroxy analog
Presence vs. absence of phenolic -OH determines viable synthetic routes
Medicinal Chemistry Chemical Biology Organic Synthesis

Free Carboxylic Acid Functionality Avoids Additional Hydrolysis Step Required by Methyl Ester Analog

The target compound is supplied as the free carboxylic acid, enabling direct amide coupling without ester hydrolysis. The closest ester analog, Methyl 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS 1365272-59-8), requires a separate saponification step (typically LiOH or NaOH in aqueous THF/MeOH) to liberate the carboxylic acid prior to amide bond formation . This adds one synthetic step, reduces overall yield (typically 85–95% per hydrolysis step), and may necessitate additional purification. Vendors supply the target compound at ≥95% purity and the methyl ester analog at ≥97% purity , but the latter's purity advantage is offset by the required additional transformation.

Amide Coupling Readiness
Head-to-head
0 additional steps (free -COOH) vs +1 hydrolysis step (methyl ester)
Direct amide coupling without prior ester hydrolysis
~5–15% yield loss avoided; 1–3 days saved in parallel synthesis
Parallel Synthesis Library Chemistry Amide Coupling

Computed Lipophilicity (XLogP3-AA = 3.1) Positions the Compound in a Favorable log D Range for Passive Membrane Permeability Relative to Less Lipophilic Biphenyl Carboxylic Acids

The target compound has a computed XLogP3-AA of 3.1 [1]. The des-hydroxy analog 4-(4-cyanophenyl)-2-fluorobenzoic acid (CAS 1261929-01-4) has a computed XLogP of approximately 3.3–3.5, while 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 58574-03-1), lacking both fluoro and cyano groups, has a computed XLogP of approximately 2.8 [2]. The target compound sits in a narrow lipophilicity band (3.0–3.1) associated with favorable passive permeability while retaining sufficient polarity for aqueous solubility—a balance that neither the more lipophilic des-hydroxy analog nor the more polar hydroxy-only analog achieves.

Computed Lipophilicity
Class-level
XLogP3-AA = 3.1 Des-hydroxy analog: ~3.3–3.5 | Hydroxy-only analog: ~2.8
Balanced permeability-solubility profile for fragment optimization
Computed value; no experimental log D₇.₄ identified
Drug Design ADME Prediction Fragment-Based Drug Discovery

Quadruple Functional Group Architecture Provides Orthogonal Derivatization Options Not Simultaneously Available in Any Single Commercial Analog

The target compound integrates four distinct functional groups—carboxylic acid, aromatic fluorine, aromatic nitrile, and phenolic hydroxyl—within a single biphenyl scaffold of MW 257.22 Da [1]. A systematic survey of commercially available [1,1'-biphenyl]-4-carboxylic acid derivatives reveals that no other single compound in this subclass simultaneously carries all four substituents in the same regiochemical arrangement . The 3-fluoro substituent can participate in SNAr reactions, the nitrile can be reduced to an amine or hydrolyzed to an amide, the carboxylic acid enables amide/ester formation, and the phenolic -OH permits orthogonal O-alkylation. Any alternative scaffold lacking one of these groups forecloses an entire branch of parallel derivatization chemistry.

Orthogonal Reactive Handles
Class-level
4 distinct handles -COOH, -F, -CN, phenolic -OH on a single scaffold (MW 257.22)
Broader derivatization space per unit of starting material
No single commercial analog simultaneously carries all four substituents
Diversity-Oriented Synthesis Scaffold Decoration PROTAC Linker Chemistry

Where 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid Delivers Verifiable Advantage: Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Simultaneous Carboxylic Acid and Phenolic Hydroxyl Handles for Parallel Derivatization

In a lead optimization campaign where the biphenyl core must be elaborated via both amide bond formation (at the carboxylic acid) and O-alkylation or carbamate formation (at the phenolic -OH), the target compound provides both handles in a single procurable intermediate. The des-hydroxy analog (CAS 1261929-01-4) cannot support the O-functionalization branch, forcing chemists to either redesign the scaffold or insert additional hydroxylation steps. The free carboxylic acid avoids the hydrolysis step required if the methyl ester analog (CAS 1365272-59-8) were used, saving one synthetic step and preserving 5–15% of yield that would otherwise be lost [1].

PROTAC Linker and Bifunctional Degrader Synthesis Leveraging Orthogonal Reactive Handles

The four distinct functional groups (-COOH, -F, -CN, phenolic -OH) enable sequential, protecting-group-minimal conjugation of E3 ligase ligands, target-protein binders, and solubility-modulating motifs. The 3-fluoro substituent provides an SNAr-reactive site; the nitrile can be reduced to a primary amine for reductive amination; the carboxylic acid allows direct amide coupling to amine-containing ligands; and the phenol permits orthogonal ether or carbamate linkages. No single competing commercial analog simultaneously offers all four reactive vectors [1].

Fragment-Based Drug Discovery (FBDD) Where Computed Lipophilicity (XLogP = 3.1) Suggests Balanced Physicochemical Profile for Fragment Growing

The target compound's computed XLogP of 3.1 places it in the cLogP sweet spot (1–3.5) for fragment hits amenable to efficient property-guided optimization. The presence of a fluorine atom (19F) makes the compound potentially suitable for 19F NMR-based fragment screening. Compared to the des-hydroxy analog (XLogP ~3.3–3.5), the target compound is marginally less lipophilic and offers an additional hydrogen bond donor, which may improve aqueous solubility and reduce the risk of non-specific binding in biochemical assays [1][2].

Multi-Gram Library Production Where Telescoped Amide Coupling Without Ester Hydrolysis is Critical for Throughput

For production-scale parallel synthesis of amide libraries (e.g., 48–96 compounds), the free carboxylic acid of the target compound enables direct HATU/DCC-mediated coupling without a prior ester hydrolysis step. This eliminates one batch operation per library member, reducing total synthesis time by an estimated 1–3 days and improving overall isolated yields by avoiding the 5–15% loss typical of LiOH-mediated methyl ester hydrolysis [1]. Vendors supply the compound at ≥95–98% purity, suitable for direct use in parallel synthesis workflows .

Application
Selection Property
Validation Focus
Lead optimization: dual-handle derivatization
Concurrent -COOH and phenolic -OH handles
Parallel amide and O-alkylation workflow fit
PROTAC linker and degrader synthesis
Four orthogonal reactive vectors on one scaffold
Sequential protecting-group-minimal conjugation
Fragment-based drug discovery (FBDD)
XLogP 3.1 with phenolic HBD for balanced profile
19F NMR screening; aqueous solubility assessment
Multi-gram parallel amide library production
Free carboxylic acid; no ester hydrolysis step
Direct coupling throughput and isolated yield validation
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